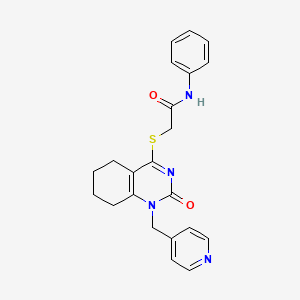

2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide

Description

This compound belongs to the quinazolinone-thioacetamide class, characterized by a hexahydroquinazolinone core fused with a pyridin-4-ylmethyl substituent at the 1-position and a phenylacetamide moiety via a thioether linkage. Its synthesis typically involves alkylation of thiopyrimidinones with chloroacetamide derivatives under basic conditions, as described in analogous protocols .

Properties

IUPAC Name |

2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c27-20(24-17-6-2-1-3-7-17)15-29-21-18-8-4-5-9-19(18)26(22(28)25-21)14-16-10-12-23-13-11-16/h1-3,6-7,10-13H,4-5,8-9,14-15H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMJJWAPPAWEBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=NC=C3)SCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.

Mode of Action

Based on the activities of similar compounds, it can be inferred that the compound may interact with its targets, leading to changes that result in its biological activities.

Biological Activity

The compound 2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide (CAS No. 899746-99-7) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and nematicidal properties, as well as its structural characteristics that contribute to these activities.

Chemical Structure and Properties

This compound features a quinazolinone core , which is known for its role in various biological activities. The molecular formula is , with a molecular weight of 406.5 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| CAS Number | 899746-99-7 |

| Molecular Formula | C22H22N4O2S |

| Molecular Weight | 406.5 g/mol |

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compounds similar to This compound . The compound was tested against various bacterial strains including Xanthomonas oryzae and Xanthomonas axonopodis.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited promising MIC values against Xoo and Xac, indicating effective inhibition of bacterial growth.

- Mechanism of Action : Scanning Electron Microscopy (SEM) studies revealed that the compound induces cell membrane rupture in bacteria, leading to cell death .

| Compound | Bacterial Strain | EC50 (µM) |

|---|---|---|

| A1 | Xanthomonas oryzae | 156.7 |

| A4 | Xanthomonas axonopodis | 194.9 |

Nematicidal Activity

The nematicidal activity of this compound was also investigated against Meloidogyne incognita. The results showed significant mortality rates at varying concentrations:

| Concentration (µg/mL) | Mortality (%) |

|---|---|

| 500 | 100 |

| 100 | 53.2 |

These findings suggest that the compound could serve as a potential lead in developing new nematicides .

Structure-Activity Relationship (SAR)

The structure of This compound includes critical functional groups that enhance its biological activity:

- Quinazolinone Ring : Known for its role in kinase inhibition.

- Thioether Linkage : May contribute to the interaction with bacterial cell membranes.

- Phenylacetamide Group : Influences the overall lipophilicity and bioavailability of the compound.

Case Studies

In a comparative study involving a library of phenylacetamide derivatives, several compounds demonstrated superior antibacterial and nematicidal activities compared to traditional agents like thiodiazole copper . The structure of these compounds was systematically varied to assess the impact on their biological properties.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly as an antibacterial agent. Its structure suggests potential interactions with bacterial proteins and enzymes critical for survival.

Antibacterial Properties

Studies have shown that compounds with similar structural features possess notable antibacterial activity. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds related to this structure demonstrated effective inhibition against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis.

-

Mechanisms of Action :

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.

- Membrane Disruption : Similar compounds have been observed to disrupt bacterial cell membranes.

- Receptor Binding : Potential interactions with specific bacterial receptors may alter signal transduction pathways essential for bacterial growth.

Structure-Activity Relationship (SAR)

The biological activity of 2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide can be influenced by modifications to its structure. Key features include:

- The presence of the pyridine ring and thioether linkage enhances antibacterial properties.

- Variations in the phenyl group can affect potency and selectivity against different bacterial strains.

Study 1: Antibacterial Evaluation

A recent study synthesized several derivatives of phenylacetamide and tested their antibacterial activity against Xanthomonas species. One derivative showed an EC50 value of 156.7 µM against Xoo, outperforming traditional antibiotics. This highlights the potential of structurally similar compounds as leads for developing new antibacterial agents.

Study 2: Membrane Disruption Analysis

Another investigation utilized Scanning Electron Microscopy (SEM) to analyze treated bacterial cells. Cells treated with a derivative exhibited significant membrane damage at concentrations above 100 µg/mL. These findings support the hypothesis that the compound disrupts cellular integrity as a mechanism of action.

Potential Applications in Drug Development

Given its biological activity and structural characteristics, this compound has potential applications in:

- Antibacterial Drug Development : Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.

- Pharmaceutical Research : The compound's unique structure may serve as a scaffold for designing novel therapeutics targeting various diseases.

- Biochemical Research : Understanding its mechanisms can provide insights into bacterial resistance and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone-thioacetamide derivatives are widely studied for their pharmacological properties. Below is a detailed comparison with key analogs:

Structural Variations

The target compound differs from others in its substitution pattern:

- Core: The hexahydroquinazolinone (six-membered saturated ring) contrasts with dihydroquinazolinones (e.g., compounds 5–10 in ), which have a partially unsaturated core .

- Substituents :

Physicochemical Properties

Higher melting points in sulfamoyl-containing analogs (5, 8) suggest stronger intermolecular interactions (e.g., hydrogen bonding) due to the sulfonamide group.

Q & A

Q. What are the key steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including condensation, thioether formation, and amide coupling. Critical factors include:

- Solvent selection : Polar aprotic solvents (e.g., glacial acetic acid) enhance reaction efficiency .

- Temperature control : Reflux conditions (e.g., 100°C for 4 hours) are often required for cyclization .

- Purification : Chromatography (silica gel) or recrystallization (methanol/water mixtures) improves purity . Example protocol: A thioacetamide intermediate is reacted with a pyridinylmethyl derivative under nitrogen, followed by N-phenylacetylation .

Q. Which analytical techniques are most reliable for structural elucidation?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the hexahydroquinazolin core and acetamide substitution .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) groups .

Q. How is preliminary biological activity screening conducted?

- In vitro cytotoxicity : Test against cancer cell lines (e.g., HL-60, A549) using MTT assays .

- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria .

- Enzyme inhibition : Kinase or protease inhibition assays with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve target specificity?

SAR analysis involves synthesizing analogs with modified substituents (e.g., pyridinyl, phenyl rings) and comparing bioactivity. For example:

| Substituent Position | Modification | Biological Activity Change | Reference |

|---|---|---|---|

| Pyridinylmethyl (C-1) | Replacement with piperazinyl | Reduced cytotoxicity (IC₅₀ ↑ 30%) | |

| Thioether (C-4) | Oxidation to sulfone | Enhanced antimicrobial activity | |

| Computational docking (e.g., AutoDock) predicts binding affinity to targets like EGFR or DHFR . |

Q. How can contradictory data in biological assays be resolved?

Discrepancies in IC₅₀ values (e.g., varying results across cell lines) may arise from:

- Purity differences : Impurities >5% alter activity; use HPLC for validation .

- Assay conditions : Varying pH or serum content in media affects compound stability .

- Cell line heterogeneity : A549 (lung) vs. MCF-7 (breast) may express different target levels .

Q. What mechanistic insights exist for its enzyme inhibition?

- Kinetic studies : Lineweaver-Burk plots reveal competitive/non-competitive inhibition modes .

- X-ray crystallography : Resolve binding interactions with enzymes (e.g., thymidylate synthase) .

- Fluorescence quenching : Monitor conformational changes in target proteins upon binding .

Q. What strategies address poor pharmacokinetic properties?

- Metabolic stability : Incubate with liver microsomes; modify labile groups (e.g., methyl to trifluoromethyl) .

- Plasma protein binding : Equilibrium dialysis assays guide structural tweaks to reduce binding .

- Solubility enhancement : Co-crystallization with cyclodextrins or PEGylation .

Methodological Challenges and Solutions

Q. How are reaction yields optimized during scale-up?

- Continuous flow systems : Improve heat/mass transfer for exothermic steps .

- Catalyst screening : Pd/C or Ni catalysts enhance coupling efficiency .

- In-line monitoring : FTIR or Raman spectroscopy tracks intermediate formation .

Q. What approaches balance selectivity and toxicity in vivo?

- Selectivity index (SI) : Calculate SI = IC₅₀ (normal cells)/IC₅₀ (cancer cells); aim for SI >10 .

- Toxicity profiling : Hemolysis assays and acute toxicity studies in rodents .

- Prodrug design : Mask polar groups (e.g., acetate prodrugs) to improve bioavailability .

Q. How can computational models guide synthetic prioritization?

- QSAR models : Use descriptors like logP and topological polar surface area to predict activity .

- Retrosynthetic software : Tools like Synthia propose feasible routes for novel analogs .

- ADMET prediction : SwissADME forecasts absorption and toxicity risks pre-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.